molecular formula C9H12N4O B2424204 N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 2145628-46-0

N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2424204
CAS No.: 2145628-46-0
M. Wt: 192.222
InChI Key: AUSPERMCKDHDIQ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent, followed by the introduction of a cyanomethyl group. One common method includes:

    Acylation: Reacting 3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl chloride.

    Amination: Treating the resulting acetyl chloride with cyanomethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

    Biological Studies: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyanomethyl and acetamide groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-8(7(2)13-12-6)5-9(14)11-4-3-10/h4-5H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSPERMCKDHDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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